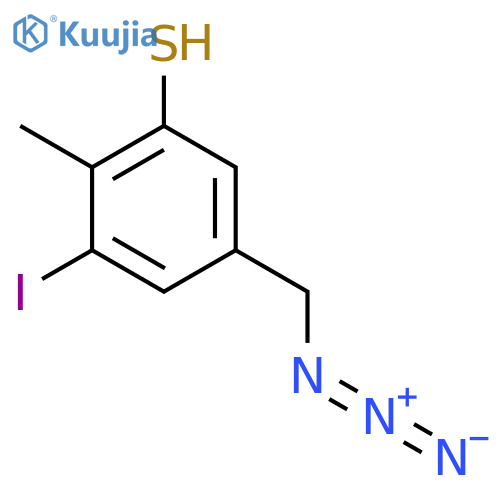Cas no 2418695-35-7 (5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol)
5-(アジドメチル)-3-ヨード-2-メチルベンゼン-1-チオールは、有機合成において有用な中間体です。アジド基(-N3)とチオール基(-SH)を有するため、クリックケミストリーやチオール-エン反応など、多様な官能基変換が可能です。また、ヨード置換基(-I)はパラジウムカップリング反応などの交差結合反応に利用できます。この化合物は、医薬品や材料科学分野での応用が期待される高機能なビルディングブロックです。特に、その多反応性サイトにより、複雑な分子骨格の構築に適しています。

2418695-35-7 structure
商品名:5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol
5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol 化学的及び物理的性質
名前と識別子
-
- 2418695-35-7
- EN300-26627485
- 5-(azidomethyl)-3-iodo-2-methylbenzene-1-thiol
- 5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol
-
- インチ: 1S/C8H8IN3S/c1-5-7(9)2-6(3-8(5)13)4-11-12-10/h2-3,13H,4H2,1H3
- InChIKey: LCEZYJJZFJHGQA-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(CN=[N+]=[N-])=CC(=C1C)S
計算された属性
- せいみつぶんしりょう: 304.94837g/mol
- どういたいしつりょう: 304.94837g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 15.4Ų
5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26627485-1g |
5-(azidomethyl)-3-iodo-2-methylbenzene-1-thiol |
2418695-35-7 | 1g |
$0.0 | 2023-09-12 | ||
| Enamine | EN300-26627485-1.0g |
5-(azidomethyl)-3-iodo-2-methylbenzene-1-thiol |
2418695-35-7 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol 関連文献
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
2418695-35-7 (5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol) 関連製品
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
